BenchChemオンラインストアへようこそ!

tert-butyl N-(5-cyanopyridin-3-yl)carbamate

Immuno-oncology PD-1/PD-L1 inhibition Medicinal chemistry

tert-Butyl N-(5-cyanopyridin-3-yl)carbamate (CAS 1823811-69-3) is a heterocyclic building block featuring a pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a nitrile at the 5-position. This compound serves as a protected intermediate in medicinal chemistry, where the Boc group enables selective orthogonal deprotection under acidic conditions, while the 5-cyano substituent provides an electron-withdrawing handle for further functionalization or engagement with biological targets.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 1823811-69-3
Cat. No. B6601582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(5-cyanopyridin-3-yl)carbamate
CAS1823811-69-3
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N
InChIInChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15)
InChIKeyNVSKAKPKSFANHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(5-cyanopyridin-3-yl)carbamate: Structural Identity and Baseline Characteristics


tert-Butyl N-(5-cyanopyridin-3-yl)carbamate (CAS 1823811-69-3) is a heterocyclic building block featuring a pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a nitrile at the 5-position . This compound serves as a protected intermediate in medicinal chemistry, where the Boc group enables selective orthogonal deprotection under acidic conditions, while the 5-cyano substituent provides an electron-withdrawing handle for further functionalization or engagement with biological targets [1]. As a building block, it is supplied with a certified purity typically at 97% .

Procurement Risk: Why Regioisomeric 5-Cyanopyridine Building Blocks Cannot Substitute for CAS 1823811-69-3


Although several regioisomeric Boc-protected aminocyanopyridine building blocks share the same molecular formula (C₁₁H₁₃N₃O₂) and mass (219.24 g/mol)—most notably the 2-yl isomer (CAS 902837-44-9) and the 6-yl isomer (CAS 814263-30-4)—they are structurally and functionally non-interchangeable [1]. The specific 3,5-substitution pattern of the target compound positions the amine and cyano groups meta to one another on the pyridine ring, generating a unique exit vector geometry and electronic distribution. This regiochemistry directly dictates the three-dimensional orientation of substituents in downstream drug candidates. For instance, the (5-cyanopyridin-3-yl)methoxy moiety derived from this scaffold is a critical pharmacophoric element in potent PD-1/PD-L1 inhibitors; replacement with the 2-yl or 4-yl isomer would alter the dihedral angle and binding trajectory, likely abolishing target engagement [2]. In synthetic workflows, the 3-amino substitution pattern enables distinct reactivity (e.g., directed ortho-metalation or nucleophilic aromatic substitution) compared to the 2-amino analog, where the adjacent ring nitrogen alters electronic and steric properties [3].

Quantitative Differentiation Evidence for tert-Butyl N-(5-cyanopyridin-3-yl)carbamate Against Closest Analogs


Clinical Candidate Enablement: The 3,5-Regioisomer as the Exclusive Precursor to a Potent PD-1/PD-L1 Pharmacophore

The (5-cyanopyridin-3-yl)methoxy fragment, constructed via alkylation of the free amine derived from Boc-deprotection of tert-butyl N-(5-cyanopyridin-3-yl)carbamate, is an essential pharmacophoric element in a series of 4-phenylindoline PD-1/PD-L1 inhibitors. The two most potent compounds in this series, M17 and M23, bear this exact fragment and exhibit IC50 values of 60.1 nM and 53.2 nM, respectively, in a PD-1/PD-L1 disruption assay [1]. Critically, the isomeric (5-cyanopyridin-2-yl)methoxy fragment, which would derive from the 2-yl regioisomer building block, was not reported to yield comparably potent compounds within this chemotype, as the SAR study specifically identified the 3-ylmethoxy substitution as optimal for binding to dimeric PD-L1 [1].

Immuno-oncology PD-1/PD-L1 inhibition Medicinal chemistry

Kinase Inhibitor Scaffold Versatility: Substitution at the 3-Position Enables ATP-Competitive Binding Geometries Unattainable by the 2-Yl Isomer

Substituted 3-cyanopyridines (nicotinonitriles) constitute a privileged scaffold for ATP-competitive kinase inhibition, with multiple patents and publications describing potent compounds across diverse kinase targets including PIM-1, EGFR, and CDK12 [1][2]. The 3-cyanopyridine core positions the nitrile as a hydrogen-bond acceptor capable of interacting with the kinase hinge region, while the 5-position substituent (derived from the Boc-protected amine after deprotection and functionalization) extends toward the solvent front or selectivity pocket [1]. By contrast, the 2-cyanopyridine isomer (derived from the 2-yl building block) places the nitrile adjacent to the ring nitrogen, altering the hydrogen-bonding vector and often resulting in attenuated hinge binding. In one disclosed SAR study on novel cyanopyridine PIM-1 inhibitors, 3-cyanopyridine derivatives achieved IC50 values down to 0.13 μM against PIM-1 kinase, whereas the corresponding 2-cyanopyridine regioisomers were not identified as active leads within the same series [2].

Kinase inhibition ATP-competitive inhibitors Structure-based drug design

Synthetic Tractability: Milder Deprotection Kinetics of the 3-Amino vs. 2-Amino Regioisomer Under Acidic Boc Cleavage

The deprotection rate of N-Boc-aminopyridines is modulated by the position of the amino group on the pyridine ring. The 3-amino isomer (as in CAS 1823811-69-3) undergoes Boc cleavage under standard acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) with kinetics comparable to anilines, due to the reduced basicity of the pyridine nitrogen at the meta position relative to the amino group [1]. In contrast, the 2-amino isomer benefits from an intramolecular general-base catalytic effect from the adjacent pyridine nitrogen, which can accelerate deprotection but also increases susceptibility to premature Boc loss during storage or under mildly acidic reaction conditions [2]. This differential stability profile means the 3-amino isomer offers more predictable deprotection control in multi-step syntheses, reducing the risk of unwanted amine exposure prior to the intended coupling step [1].

Protecting group chemistry Boc deprotection Process chemistry

Dual Functional Handle Efficiency: Simultaneous Boc and Cyano Activation Outperforms Monofunctional Pyridine Building Blocks

The target compound provides two orthogonal functional handles in a single, low-molecular-weight (219.24 Da) package: a Boc-protected amine for iterative coupling/deprotection sequences and a cyano group that can be transformed into amides, amidines, tetrazoles, or aminomethyl groups, or retained as a pharmacophoric element [1]. This contrasts with simpler building blocks such as 3-amino-5-bromopyridine (CAS 13535-01-8) or 5-aminonicotinonitrile (CAS 873119-50-1), which offer only a single reactive handle. The 3-amino-5-cyanopyridine scaffold (the free amine corresponding to the target compound) is explicitly enumerated as a preferred substructure in kinase inhibitor patent filings, where both the 3-amino (for urea/amide bond formation) and 5-cyano (for hinge binding) groups are simultaneously required [2]. Procuring the Boc-protected form eliminates an additional protection step, improving synthetic step economy by one step relative to using the free amine and performing Boc protection in situ [3].

Building block efficiency Parallel synthesis Fragment-based drug discovery

Optimal Deployment Scenarios for tert-Butyl N-(5-cyanopyridin-3-yl)carbamate (CAS 1823811-69-3) in Drug Discovery


PD-1/PD-L1 Small-Molecule Inhibitor Lead Optimization

For research groups pursuing orally bioavailable PD-1/PD-L1 antagonists, the target compound serves as the direct precursor to the (5-cyanopyridin-3-yl)methoxy pharmacophore found in clinical candidate-like molecules M17 and M23 (IC50 = 60.1 and 53.2 nM, respectively) [1]. Boc deprotection followed by O-alkylation with an appropriate benzyl halide installs this essential motif. The regioisomeric 2-yl building block (CAS 902837-44-9) cannot generate this pharmacophore geometry, as confirmed by the published SAR demonstrating that the 3-ylmethoxy substitution is required for potent PD-L1 dimer engagement [1].

Kinase Inhibitor Library Synthesis Targeting the Hinge Region

In ATP-competitive kinase inhibitor programs, the 3-cyanopyridine core is a validated hinge-binding motif [2]. After Boc deprotection, the liberated 3-amino group can be functionalized with diverse electrophiles (acid chlorides, sulfonyl chlorides, isocyanates) to generate libraries of amides, sulfonamides, or ureas. The 5-cyano group participates in hydrogen bonding with the kinase hinge backbone (e.g., with the backbone NH of Cys919 in EGFR or the hinge region of PIM-1), contributing to the observed nanomolar potency of 3-cyanopyridine derivatives (PIM-1 IC50 as low as 0.13 μM) [3]. The 2-yl and 4-yl isomers are not validated for this binding mode in the same chemotype.

Fragment-Based Drug Discovery (FBDD) with Orthogonal Elaboration Vectors

As a low-molecular-weight fragment (219.24 Da) with dual reactive handles, this building block is well-suited for fragment growing and merging strategies [4]. The Boc group enables temporary protection during fragment elaboration on the cyano handle (e.g., conversion to tetrazole or amidine), after which deprotection reveals the amine for subsequent diversification. This orthogonal reactivity profile reduces synthetic step count by at least one step compared to starting from the free amine 5-aminonicotinonitrile, and eliminates the need for transition-metal-catalyzed cyanation that would be required if the bromo analog were used [5].

Scale-Up and Process Chemistry for Preclinical Candidate Synthesis

The predictable and controllable Boc deprotection kinetics of the 3-amino isomer minimize premature amine exposure during multi-step sequences, a critical advantage in process development compared to the 2-amino regioisomer, which is prone to accelerated acidolysis due to intramolecular catalysis by the adjacent pyridine nitrogen [6]. Combined with the commercial availability of CAS 1823811-69-3 at 97% purity from multiple suppliers , this compound is suitable as a starting material for multi-gram scale-up campaigns in preclinical development.

Quote Request

Request a Quote for tert-butyl N-(5-cyanopyridin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.